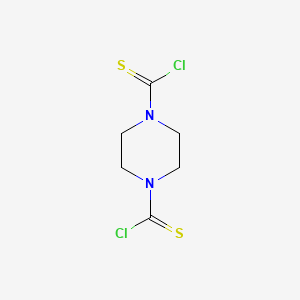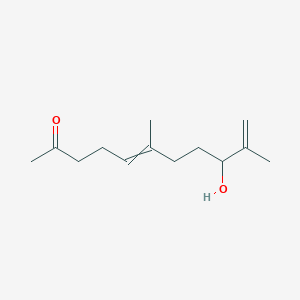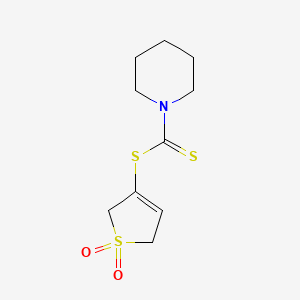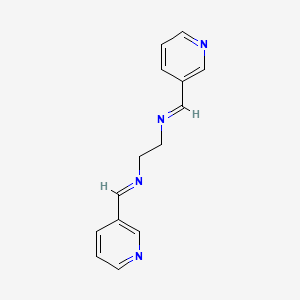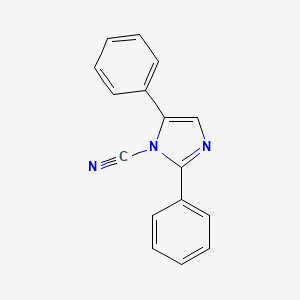![molecular formula C13H26SSi B14445977 ({[(3,3-Dimethylcyclohex-1-en-1-yl)methyl]sulfanyl}methyl)(trimethyl)silane CAS No. 76380-19-3](/img/structure/B14445977.png)
({[(3,3-Dimethylcyclohex-1-en-1-yl)methyl]sulfanyl}methyl)(trimethyl)silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
({[(3,3-Dimethylcyclohex-1-en-1-yl)methyl]sulfanyl}methyl)(trimethyl)silane: is a chemical compound with a unique structure that includes a cyclohexene ring, a sulfanyl group, and a trimethylsilane group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ({[(3,3-Dimethylcyclohex-1-en-1-yl)methyl]sulfanyl}methyl)(trimethyl)silane typically involves the reaction of 3,3-dimethylcyclohex-1-ene with a sulfanyl reagent, followed by the introduction of a trimethylsilane group. The reaction conditions often require the use of a catalyst and specific temperature and pressure settings to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industry standards.
Análisis De Reacciones Químicas
Types of Reactions
({[(3,3-Dimethylcyclohex-1-en-1-yl)methyl]sulfanyl}methyl)(trimethyl)silane: can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to yield different products.
Substitution: The trimethylsilane group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule.
Aplicaciones Científicas De Investigación
({[(3,3-Dimethylcyclohex-1-en-1-yl)methyl]sulfanyl}methyl)(trimethyl)silane: has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of advanced materials and as a reagent in various industrial processes.
Mecanismo De Acción
The mechanism by which ({[(3,3-Dimethylcyclohex-1-en-1-yl)methyl]sulfanyl}methyl)(trimethyl)silane exerts its effects involves interactions with molecular targets and pathways. The sulfanyl group can participate in redox reactions, while the trimethylsilane group can influence the compound’s reactivity and stability. These interactions can affect various biological and chemical processes, making the compound useful in different applications.
Comparación Con Compuestos Similares
({[(3,3-Dimethylcyclohex-1-en-1-yl)methyl]sulfanyl}methyl)(trimethyl)silane: can be compared with similar compounds such as:
Cyclohexene derivatives: Compounds with similar cyclohexene structures but different functional groups.
Sulfanyl compounds: Molecules containing sulfanyl groups with different substituents.
Trimethylsilane derivatives: Compounds with trimethylsilane groups attached to different molecular frameworks.
The uniqueness of This compound lies in its combination of these functional groups, which imparts distinct chemical and physical properties.
Propiedades
Número CAS |
76380-19-3 |
|---|---|
Fórmula molecular |
C13H26SSi |
Peso molecular |
242.50 g/mol |
Nombre IUPAC |
(3,3-dimethylcyclohexen-1-yl)methylsulfanylmethyl-trimethylsilane |
InChI |
InChI=1S/C13H26SSi/c1-13(2)8-6-7-12(9-13)10-14-11-15(3,4)5/h9H,6-8,10-11H2,1-5H3 |
Clave InChI |
NBMNMSVFPGKEGH-UHFFFAOYSA-N |
SMILES canónico |
CC1(CCCC(=C1)CSC[Si](C)(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


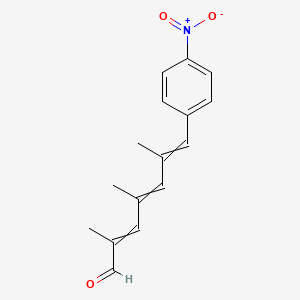



![Ethyl 3-[dimethoxy(diphenyl)-lambda~5~-phosphanyl]propanoate](/img/structure/B14445924.png)
